

ART812 solubility and stability in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ART812

Cat. No.: B11927224

[Get Quote](#)

Application Notes and Protocols for ART812

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and orally active inhibitor of DNA polymerase theta (Polθ), a key enzyme in the Microhomology-Mediated End Joining (MMEJ) pathway.^[1] The MMEJ pathway is a crucial mechanism for the repair of DNA double-strand breaks (DSBs), particularly in cancer cells deficient in other repair pathways like Homologous Recombination (HR). This document provides detailed information on the solubility and stability of **ART812** in various solvents, along with experimental protocols for its handling and use in research settings.

Solubility of ART812

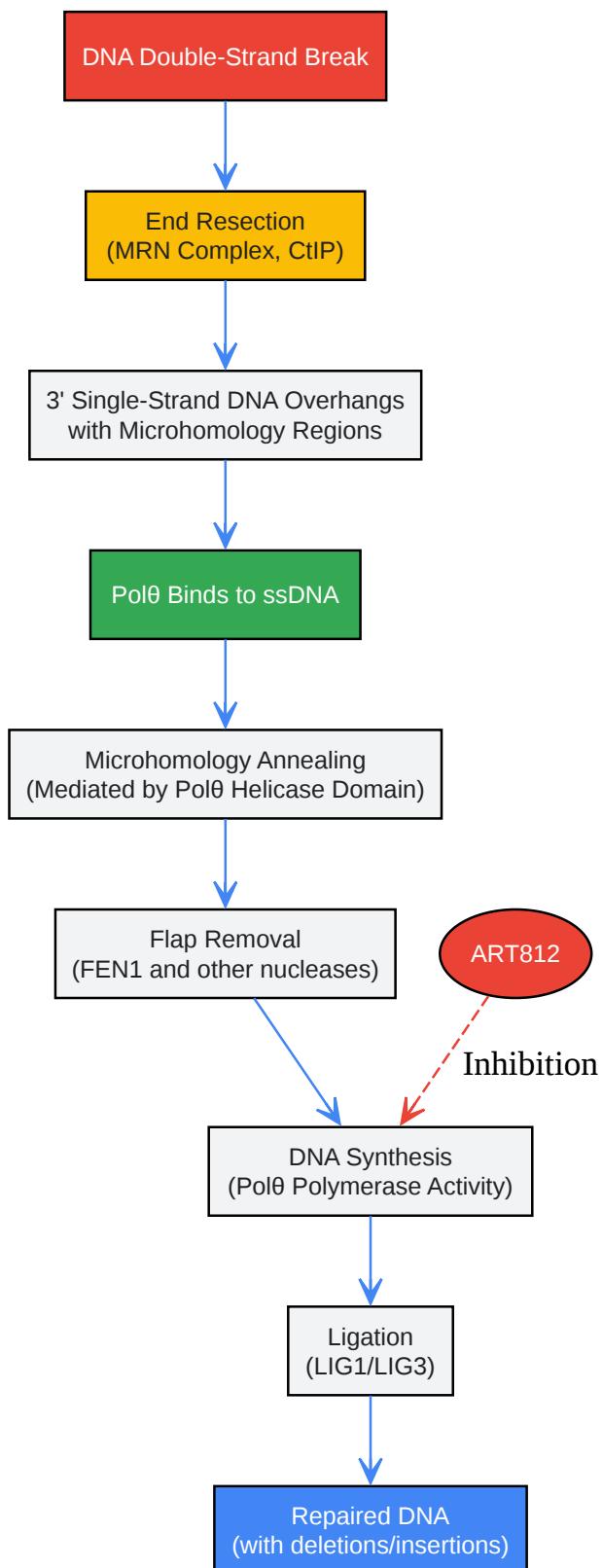
The solubility of **ART812** has been determined in Dimethyl Sulfoxide (DMSO) and various co-solvent systems. Quantitative data for common laboratory solvents such as water, ethanol, methanol, and acetone are not readily available in the public domain, suggesting that **ART812** has low solubility in aqueous media and requires organic solvents or co-solvent systems for effective dissolution.

Table 1: Quantitative Solubility of **ART812**

Solvent System	Concentration	Observations
100% DMSO	100 mg/mL (216.55 mM)	Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.41 mM)	Clear solution.
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (5.41 mM)	Suspended solution.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.41 mM)	Clear solution.

Stability of ART812

Proper storage of **ART812** is crucial to maintain its integrity and activity.


Table 2: Stability and Storage Recommendations for **ART812**

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	3 years	
	4°C	2 years	
In Solvent (e.g., DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
	-20°C	1 month	

Mechanism of Action: Inhibition of the MMEJ Pathway

ART812 exerts its therapeutic effect by inhibiting DNA polymerase theta (Polθ), a critical enzyme in the MMEJ pathway. The MMEJ pathway is an error-prone DNA repair mechanism that becomes essential for the survival of cancer cells with deficiencies in high-fidelity repair

pathways like homologous recombination (often due to mutations in genes like BRCA1 or BRCA2). By inhibiting Polθ, **ART812** prevents the repair of DNA double-strand breaks, leading to the accumulation of lethal DNA damage and subsequent cell death in these vulnerable cancer cells.

[Click to download full resolution via product page](#)

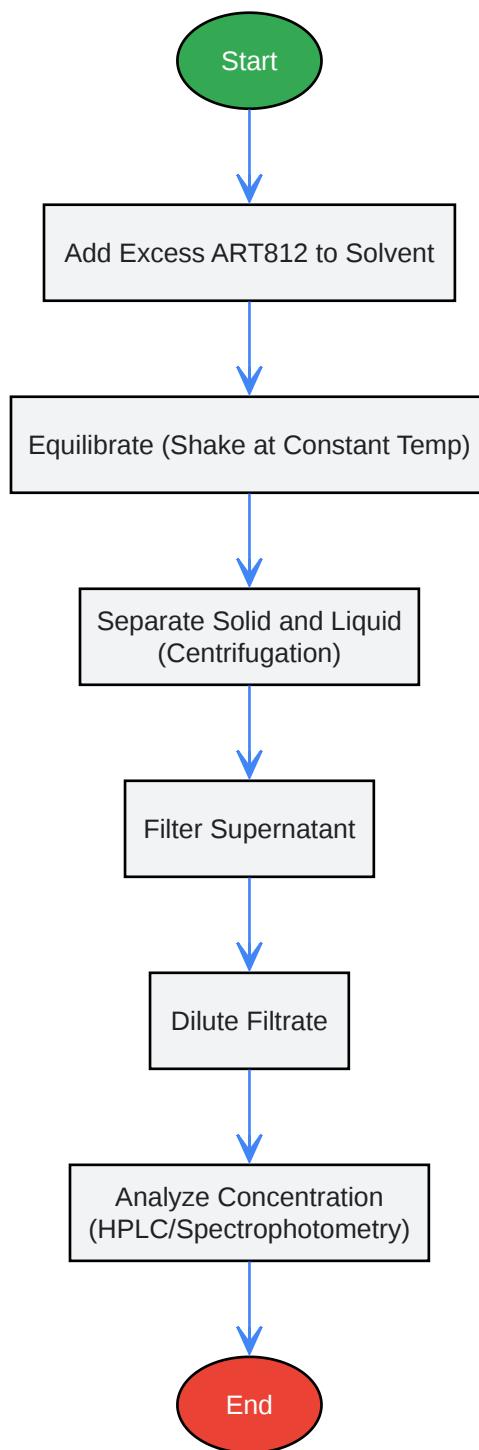
Figure 1: **ART812** inhibits the DNA synthesis step in the MMEJ pathway.

Experimental Protocols

The following protocols provide a general framework for determining the solubility and stability of **ART812**. It is recommended to adapt these protocols to specific experimental needs.

Protocol 1: Determination of ART812 Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of **ART812** in a chosen solvent.


Materials:

- **ART812** powder
- Selected solvent (e.g., DMSO, ethanol, water)
- Vials with screw caps
- Orbital shaker or rotator
- Temperature-controlled incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
- Syringe filters (0.22 μ m)

Procedure:

- Add an excess amount of **ART812** powder to a vial containing a known volume of the selected solvent.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).

- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
- Centrifuge the samples to further separate the undissolved solid.
- Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **ART812** in the diluted filtrate using a validated HPLC method or spectrophotometry.
- Calculate the solubility of **ART812** in the chosen solvent (e.g., in mg/mL or mM).

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for determining **ART812** solubility.

Protocol 2: Assessment of ART812 Stability in Solution

This protocol is designed to evaluate the stability of **ART812** in a specific solvent over time at different storage conditions.

Materials:

- Stock solution of **ART812** in the desired solvent
- Vials with screw caps
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at 25°C)
- HPLC system with a stability-indicating method

Procedure:

- Prepare a stock solution of **ART812** in the chosen solvent at a known concentration.
- Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
- Store the aliquots at different temperature conditions (e.g., 4°C, -20°C, and 25°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- Allow the samples to equilibrate to room temperature.
- Analyze the concentration of **ART812** in each sample using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
- Calculate the percentage of **ART812** remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of **ART812** remaining versus time for each storage condition to determine the stability profile.

Conclusion

ART812 is a promising therapeutic agent with a well-defined mechanism of action. Understanding its solubility and stability is critical for its effective use in preclinical research and drug development. While soluble in DMSO and specific co-solvent formulations, its aqueous solubility is limited. Adherence to proper storage conditions is essential to ensure the compound's integrity over time. The provided protocols offer a foundation for researchers to conduct their own assessments of **ART812**'s physicochemical properties in their specific experimental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ART812 solubility and stability in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11927224#art812-solubility-and-stability-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com